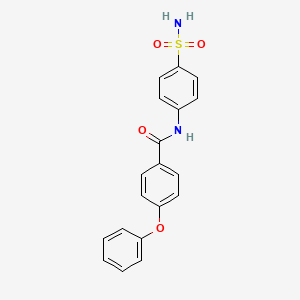

4-phenoxy-N-(4-sulfamoylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c20-26(23,24)18-12-8-15(9-13-18)21-19(22)14-6-10-17(11-7-14)25-16-4-2-1-3-5-16/h1-13H,(H,21,22)(H2,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJWJZIEBIFBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action for 4 Phenoxy N 4 Sulfamoylphenyl Benzamide

Ligand-Target Interaction Dynamics

Information regarding the specific biological targets of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide and the dynamics of its interaction with these targets is not available in the current body of scientific literature.

Binding Site Analysis (e.g., Allosteric vs. Orthosteric)

Without identified biological targets, no analysis of the binding site (allosteric versus orthosteric) for this compound can be provided.

Kinetic and Thermodynamic Aspects of Binding

There are no published studies on the kinetic (association and dissociation rates) or thermodynamic (enthalpic and entropic contributions) properties of the binding of this compound to any biological target.

Downstream Cellular and Molecular Consequences of Target Engagement

As the primary biological targets of this compound are unknown, the downstream cellular and molecular consequences of its engagement with any target have not been elucidated.

Structure Activity Relationship Sar Studies of 4 Phenoxy N 4 Sulfamoylphenyl Benzamide and Its Analogues

Systematic Molecular Modification Strategies

Systematic molecular modification involves the targeted synthesis of analogues to probe the role of different parts of the lead molecule. For derivatives of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, this strategy has focused on altering the phenoxy ring, the central benzamide (B126) core, and the anilino (sulfamoylphenyl) portion of the molecule. researchgate.net The goal is to identify which structural elements are essential for activity and how they can be optimized to improve potency and selectivity.

The nature and position of substituents on the aromatic rings of the benzamide scaffold have a profound impact on biological activity. researchgate.net Research into analogues has demonstrated that even minor changes can lead to significant variations in potency.

For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives developed as antiplasmodial agents, the substitution pattern on both the anilino moiety and the phenoxy ring was critical. The antiplasmodial activity was found to be strongly dependent on the substituents of the anilino partial structure as well as their size. researchgate.net For example, replacing a 4-fluorophenoxy substituent with a 4-phenoxy group or a 4-acetamidophenoxy group led to a distinct decrease in activity against P. falciparum. semanticscholar.org However, compounds with these modifications still exhibited significant activity, indicating the aryloxy substituent is generally favorable for antiplasmodial effects. semanticscholar.org

Further studies on related benzamide derivatives have shown that introducing different groups on the aniline (B41778) ring can modulate activity. For example, in a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, it was observed that less sterically hindered substituents attached to the aniline part of the molecule could lead to an increase in larvicidal activity, possibly by reducing obstacles to binding with the target receptor. mdpi.com

The following table summarizes the effects of various substituents on the antiplasmodial activity of selected 2-phenoxybenzamide analogues.

| Compound ID | Anilino Moiety Substituent | Phenoxy Moiety Substituent | Biological Activity (PfNF54 IC50, µM) | Selectivity Index (S.I.) |

| Analogue 1 | N/A | 4-Fluorophenoxy | 1.012 - 1.146 | 127.1 - 62.93 |

| Analogue 2 | N/A | 4-Phenoxy | >1.146 (Decreased) | N/A |

| Analogue 3 | N/A | 4-Acetamidophenoxy | >1.146 (Decreased) | N/A |

| Analogue 4 | N/A | Hydrogen (no phenoxy) | 3.738 | 30.22 |

| Analogue 5 | N-pivaloylpiperazinyl | 4-Fluorophenoxy | 0.5795 | 171.8 |

| Analogue 6 | N-pivaloylpiperazinyl | 2-Phenoxy | 4.662 | 19.27 |

| Data compiled from studies on phenoxybenzamide derivatives. semanticscholar.org |

These findings underscore the importance of systematic substitution to fine-tune the pharmacological properties of the this compound scaffold.

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. In the case of this compound and its analogues, the relative orientation of the aromatic rings and the amide linkage influences bioactivity.

Structural studies of related sulfonamide derivatives provide insight into the conformational preferences of the sulfamoylphenyl moiety. For example, in the crystal structure of N-(4-sulfamoylphenyl)acetamide, the amino group of the sulfonamide is positioned nearly perpendicular to the benzene (B151609) ring, with an N—S—C—C torsion angle of 109.4 (2)°. researchgate.net The acetamide (B32628) group is twisted out of the plane of the benzene ring. researchgate.net This preference for a twisted, non-planar conformation is a key feature that likely influences how these molecules fit into a target's binding site. The dihedral angle between the acetamide group and the benzene ring in this analogue was found to be 15.59 (12)°. researchgate.net

The flexibility of the ether linkage in the phenoxy group allows this part of the molecule to adopt various conformations, which can be crucial for optimal binding. The correlation between a molecule's preferred conformation and its biological activity is a key aspect of SAR, as it helps explain why certain analogues are more potent than others.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com These statistically derived models can predict the properties of new, untested molecules, making them a valuable tool in drug discovery. mdpi.comresearchgate.net For series of compounds like the analogues of this compound, QSAR can accelerate the identification of promising new leads. nih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 values). researchgate.net The predictive power of a QSAR model is rigorously tested through internal and external validation techniques. mdpi.com

For example, in studies of various therapeutic agents, QSAR models have been successfully constructed with good predictive performance. researchgate.netnih.gov These models can reveal the key physicochemical properties that play essential roles in determining potency. researchgate.net A well-validated QSAR model can serve as an effective screening tool to virtually assess compound libraries and prioritize candidates for synthesis and experimental testing, thereby enhancing the efficiency of the drug discovery process. nih.govnih.gov The reliability of such models depends on the size and diversity of the dataset used for training. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov QSAR studies, in conjunction with SAR data, help to identify these key features.

For the this compound scaffold, the key pharmacophoric elements include:

The Sulfonamide Group: This group is a cornerstone in medicinal chemistry and is known to participate in crucial interactions, such as hydrogen bonding, with various enzymes.

The Benzamide Moiety: This part of the structure acts as a rigid linker and provides a scaffold for orienting the other functional groups. The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively.

QSAR models often highlight the importance of specific descriptors related to lipophilicity, electronic properties, and molecular shape, which correspond to these pharmacophoric features. researchgate.net For example, studies on other compound series have shown that lipophilicity (e.g., AlogP) and electronic descriptors (e.g., dipole moment) can significantly influence biological activity, suggesting that molecules with specific lipophilic-electronic characteristics are more likely to have improved potency. researchgate.net

Impact of Molecular Geometry on Ligand-Target Interactions

The precise three-dimensional arrangement of a molecule (its molecular geometry) dictates how it fits into the binding pocket of a target protein. The interactions between the ligand and the target, such as hydrogen bonds and hydrophobic contacts, are highly sensitive to the geometry of both partners. nih.gov

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target. These studies can reveal specific interactions that are critical for binding. For instance, docking studies on sulfonamide-based inhibitors often show that the sulfonamide group forms strong hydrogen bonds with key residues or metal ions (e.g., Zn²⁺) in the active site of an enzyme.

X-ray crystallography of related compounds provides empirical data on bond angles and molecular conformation. researchgate.net For example, crystallographic analysis of N-(4-sulfamoylphenyl)acetamide confirmed the non-planar geometry between the amide residue and the benzene ring. researchgate.net This inherent geometry is a crucial determinant of how the molecule presents its pharmacophoric features to the target protein. The stability of the ligand-target complex, often assessed through molecular dynamics (MD) simulations, is also a direct consequence of the complementarity of their molecular geometries.

Computational and Theoretical Analyses of 4 Phenoxy N 4 Sulfamoylphenyl Benzamide

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict how a ligand, such as 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, might interact with a protein's binding site.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. rjb.ro This method is crucial for understanding the structural basis of a compound's potential biological activity. For a molecule like this compound, which possesses both sulfonamide and benzamide (B126) moieties, docking studies can elucidate key interactions that drive binding affinity.

The process involves placing the ligand into the active site of a target protein and evaluating the interaction energy for different poses. sciepub.com The sulfonamide group (–SO2NH–) is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, often interacting with key residues in an enzyme's active site. nih.govacs.org Docking simulations for analogous sulfonamide derivatives have shown that the oxygen atoms of the sulfonyl group and the nitrogen atom are critical for forming hydrogen bonds with amino acid residues like tyrosine, arginine, and glutamine. sciepub.com Similarly, the amide linkage in the benzamide portion can form hydrogen bonds, while the phenyl rings are likely to engage in hydrophobic and π-π stacking interactions within the binding pocket. acs.org

The results of docking are typically represented by a scoring function, which estimates the binding free energy. A lower score generally indicates a more favorable binding affinity. sciepub.com These studies help identify the most probable binding mode and highlight the specific amino acid residues that are crucial for the interaction, guiding the rational design of more potent analogs. nih.govnih.gov

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Sulfonamide (-SO2NH-), Amide (-CONH-) | Tyrosine, Arginine, Glutamine, Serine, Aspartic Acid sciepub.com |

| Hydrophobic Interactions | Phenyl rings, Phenoxy group | Leucine, Valine, Phenylalanine, Tryptophan acs.org |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

Dynamics of Ligand-Target Complexes (e.g., Molecular Dynamics Simulations)

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.govresearcher.life MD simulations are essential for validating the results of docking studies and gaining a deeper understanding of the binding mechanism. researchgate.net

In an MD simulation, the atoms of the ligand-protein complex are allowed to move according to the laws of classical mechanics. nih.gov By simulating the complex for a sufficient period (typically nanoseconds to microseconds), researchers can observe the stability of the initial binding pose. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, indicating which parts of the protein are flexible or rigid upon ligand binding. researchgate.net

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the key interactions predicted by docking. researchgate.net

For this compound, MD simulations would be used to confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time, thus providing greater confidence in the proposed binding mode. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure and intrinsic properties. doaj.orgnih.gov

Electronic Properties and Reactivity Profiles

DFT calculations can be used to determine a range of electronic properties for this compound that govern its reactivity and intermolecular interactions. doaj.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. doaj.orgtandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. doaj.org For this compound, the oxygen atoms of the sulfonyl and carbonyl groups would be expected to be regions of high negative potential, making them likely hydrogen bond acceptors.

Mulliken Atomic Charges: This analysis distributes the total molecular charge among the individual atoms, providing insight into the local electronic environment and helping to explain intermolecular interactions. tandfonline.com

| Calculated Property | Significance | Predicted Characteristics for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. tandfonline.com | A moderate gap would suggest a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. doaj.org | Negative potential around sulfonyl and carbonyl oxygens; positive potential around amide and sulfonamide hydrogens. |

| Atomic Charges | Describes the electron distribution across the molecule. tandfonline.com | High negative charges on oxygen atoms, positive charges on hydrogen atoms attached to nitrogen. |

Energetic Landscape of Molecular Conformations

A molecule like this compound has several rotatable bonds, allowing it to adopt multiple conformations. nih.gov Quantum chemical calculations are used to explore this conformational landscape and determine the most energetically stable structures. researchgate.net By systematically rotating the bonds—such as the C-N bond of the amide, the S-N bond of the sulfonamide, and the C-O-C ether linkage—researchers can calculate the relative energy of each conformation. nih.gov

This analysis identifies the global minimum energy conformation, which is the most likely three-dimensional shape of the molecule in a low-energy state. Understanding the preferred conformation is critical because the molecule's shape dictates how it fits into a protein's binding site. The energy barriers between different conformations can also be calculated, providing insight into the molecule's flexibility. nih.govresearchgate.net

De Novo Ligand Design and Virtual Screening Methodologies for Analog Development

The structure of this compound can serve as a starting point for the discovery of novel analogs with improved properties. nih.gov Computational techniques like virtual screening and de novo design are instrumental in this process.

Virtual Screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov If this compound is identified as a "hit" for a particular protein, its structural features can be used to perform similarity-based or pharmacophore-based screening. This involves searching databases for molecules with similar shapes, sizes, and chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) to find diverse new scaffolds that might also be active. acs.org

De Novo Ligand Design , on the other hand, involves building new molecules from scratch or by modifying an existing scaffold. Starting with the core structure of this compound docked into a target's active site, computational algorithms can suggest modifications to improve binding affinity or other properties. For example, the software might suggest adding or replacing functional groups on the phenyl rings to form additional favorable interactions with the protein, leading to the design of a more potent analog. nih.govamanote.com

Pre Clinical Pharmacological and Biological Characterization of 4 Phenoxy N 4 Sulfamoylphenyl Benzamide

In Vitro Efficacy and Potency Assessment in Cell-Based Systems

The in vitro efficacy of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide has been established through its activity against various cancer models, particularly those dependent on the Hedgehog signaling pathway.

Preclinical studies have demonstrated the potent anti-tumor activity of this compound. The compound has shown significant efficacy in inhibiting tumor growth in various preclinical models. nih.govresearchgate.net Specifically, it has demonstrated effectiveness in medulloblastoma, as well as in patient-derived xenograft models of colon and pancreatic cancer. researchgate.net

| Cancer Type | Model System | Observed Effect | Reference |

|---|---|---|---|

| Medulloblastoma | Ptch1+/-p53-/- allografts | Potent, dose-dependent inhibition of Hh pathway activity resulting in stable tumor regression. | researchgate.net |

| Colon Cancer | Patient-derived xenograft | 63% tumor growth inhibition (in combination with a chemotherapeutic agent). | researchgate.net |

| Pancreatic Cancer | Patient-derived xenograft | 73% tumor growth inhibition (in combination with a chemotherapeutic agent). | researchgate.net |

| Hematologic Malignancies | Xenograft models | Significant reduction in leukemic stem cell burden. | nih.gov |

This compound functions as a potent and selective inhibitor of Smoothened (SMO), a key receptor in the Hedgehog signaling pathway. nih.govresearchgate.net Target engagement has been demonstrated in preclinical and clinical settings through pharmacodynamic assessments. A key downstream indicator of Hh pathway activity is the expression of the glioma-associated transcriptional regulator (GLI1). nih.gov

In preclinical medulloblastoma allograft models, treatment with the compound led to reduced levels of Gli1 gene expression. researchgate.net This effect was also observed in a phase I study, where treatment resulted in a marked downregulation of GLI1 expression in normal skin, which served as a surrogate tissue for assessing pathway modulation. nih.gov

Gene expression studies have corroborated the mechanism of action of this compound. In preclinical medulloblastoma models, analysis of treated allografts revealed not only a reduction in Gli1 transcript levels but also a broader downregulation of genes linked to the Hedgehog signaling pathway. researchgate.net This confirms that the compound's interaction with SMO translates into a functional blockade of the downstream transcriptional program regulated by this pathway. Comprehensive proteomic profiling data in response to the compound is not detailed in the available literature.

Pre-clinical ADME (Absorption, Distribution, Metabolism, Excretion) Considerations (In Vitro Studies)

In vitro studies were crucial in defining the ADME profile of this compound and guiding its development.

The metabolic stability of this compound was evaluated using in vitro microsomal systems. acs.org The compound demonstrated high stability in human liver microsomes, with no turnover observed. acs.org In contrast, it showed moderate clearance in rat liver microsomes. acs.org Further in vitro assessments indicated that the compound did not inhibit any of the major cytochrome P450 isoforms and did not form covalent adducts when incubated with glutathione, with or without metabolic activation. acs.org

While in vivo studies are beyond the scope of this section, the metabolites identified in human plasma and excreta provide insight into the compound's biotransformation pathways. Oxidative metabolism is a significant route of biotransformation. nih.gov The parent compound, glasdegib, was the major circulating component, accounting for 69% of the total radioactivity in plasma. nih.gov Key metabolites identified included an N-desmethyl metabolite and an N-glucuronide metabolite, which represented 8% and 7% of the circulating radioactivity, respectively. nih.gov Other minor metabolites resulting from hydroxylation, desaturation, N-oxidation, and O-glucuronidation were also detected. nih.gov

| System | Finding | Reference |

|---|---|---|

| Human Liver Microsomes | No turnover observed (High stability). | acs.org |

| Rat Liver Microsomes | Moderate clearance (33 mL/min/kg). | acs.org |

The intestinal permeability of this compound was assessed using the Caco-2 cell model, an in vitro system that mimics the human intestinal epithelium. acs.orgnih.gov The compound was found to have excellent permeability in this assay. acs.org Furthermore, the studies indicated that the compound is not a substrate for P-glycoprotein (P-gp) mediated efflux, as no such activity was observed. acs.org This high permeability is a key characteristic supporting its potential for oral bioavailability.

| Assay System | Parameter | Result | Reference |

|---|---|---|---|

| Caco-2 Cells | Permeability | Excellent | acs.org |

| Caco-2 Cells | P-glycoprotein (P-gp) Efflux | Not observed. | acs.org |

Plasma Protein Binding Characteristics (in vitro)

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile. nih.govtandfonline.comresearchgate.netnih.gov This binding is typically reversible, and a dynamic equilibrium exists between the protein-bound and unbound (free) drug in the bloodstream. It is widely accepted that only the unbound fraction of a drug is pharmacologically active, as it is free to diffuse from the vasculature to target tissues and interact with its intended biological target. axispharm.comlabcorp.com Conversely, the protein-bound drug acts as a circulating reservoir and is generally unavailable for metabolism and excretion. axispharm.com

The assessment of plasma protein binding (PPB) is a standard component of preclinical characterization. It is typically performed in vitro using plasma from various species, including those used in non-clinical toxicology studies (e.g., mouse, rat, dog) and humans. This cross-species comparison is vital for interpreting pharmacokinetic and pharmacodynamic data and for predicting the drug's behavior in humans. Common laboratory methods for determining the percentage of protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. axispharm.comlabcorp.comnih.gov

Illustrative Data for Plasma Protein Binding:

The following table presents hypothetical in vitro plasma protein binding data for this compound. Such data is crucial for building pharmacokinetic models and estimating the therapeutically effective concentration of the compound.

| Species | Plasma Protein Binding (%) | Fraction Unbound (fu) |

| Human | 99.2 | 0.008 |

| Dog | 98.9 | 0.011 |

| Rat | 97.5 | 0.025 |

| Mouse | 96.8 | 0.032 |

| This table is for illustrative purposes only. Actual values would be determined experimentally. |

Selectivity and Specificity Profiling (In Vitro)

Evaluating the selectivity and specificity of a drug candidate is fundamental to understanding its potential for both therapeutic efficacy and adverse effects. A highly selective compound primarily interacts with its intended target, while a non-selective compound may interact with multiple, unintended biological molecules.

Off-target interactions occur when a drug binds to proteins other than its designated therapeutic target. creative-diagnostics.comcriver.com These interactions are a significant cause of adverse drug reactions and can lead to toxicity. criver.com Therefore, early identification of potential off-target liabilities is a critical step in drug development to de-risk a compound's progression to clinical trials. criver.comreactionbiology.com

In vitro off-target screening involves testing the compound against a broad panel of receptors, enzymes, transporters, and ion channels that have known associations with adverse effects. reactionbiology.comeurofinsdiscovery.comfrontiersin.org These safety pharmacology panels help build a comprehensive profile of the compound's biological interactions. reactionbiology.com Discovering these interactions early allows for structural modifications to improve selectivity or, in some cases, can reveal opportunities for drug repurposing if the off-target effect is beneficial. nih.gov

Illustrative Data for Off-Target Interaction Assessment:

The table below provides a hypothetical example of results from an in vitro off-target screening panel for this compound, tested at a concentration of 10 µM.

| Target | Target Class | Activity (% Inhibition) |

| hERG | Ion Channel | < 5% |

| 5-HT2B | GPCR | 8% |

| M1 Muscarinic | GPCR | < 2% |

| COX-1 | Enzyme | 12% |

| COX-2 | Enzyme | 85% |

| L-type Calcium Channel | Ion Channel | 3% |

| Dopamine Transporter | Transporter | < 10% |

| This table is for illustrative purposes only and represents a small subset of a typical screening panel. The data suggests hypothetical selectivity for COX-2. |

Pan-Assay Interference Compounds (PAINS) are molecules that often produce false-positive results in high-throughput screening (HTS) assays. wikipedia.orgncsu.eduncsu.edu These compounds interfere with assay readouts through various mechanisms that are not related to specific, targeted biological activity. ncsu.edunih.gov Mechanisms of interference can include chemical reactivity, aggregation, fluorescence, or other properties that disrupt the assay technology. nih.govdrughunter.com

Because PAINS can appear as promising "hits" in multiple, unrelated screens, they can lead researchers to expend significant time and resources on compounds that are ultimately non-viable. ncsu.eduacs.org To address this, computational filters have been developed to identify chemical substructures that are known to be associated with pan-assay interference. acs.orgnih.gov Performing a PAINS analysis on a lead compound is a crucial step to ensure that its observed activity is genuine and not an artifact of assay interference.

Illustrative Data for PAINS Analysis:

The following table shows the hypothetical outcome of a computational PAINS analysis for this compound.

| Analysis | Result | Implication |

| PAINS Substructure Filter | No PAINS alerts triggered | The compound does not contain common structural motifs known to cause pan-assay interference, increasing confidence that observed bioactivity is specific. |

| This table is for illustrative purposes only. Actual analysis would be performed using established computational filters. |

Potential Therapeutic Applications and Translational Research Avenues for 4 Phenoxy N 4 Sulfamoylphenyl Benzamide Pre Clinical Perspective

Conceptualization of Disease Applications Based on Molecular Targets

The unique chemical architecture of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide suggests interactions with multiple biological targets, leading to potential applications in oncology, inflammatory conditions, infectious diseases, and neurological disorders.

Role in Cancer Biology (e.g., specific enzyme inhibition relevant to oncogenesis)

The sulfonamide group within this compound is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govtandfonline.comresearchgate.net Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis. nih.govtandfonline.com Consequently, inhibitors of these tumor-associated CAs are actively being pursued as anticancer agents. tandfonline.comnih.gov The primary sulfonamide moiety in the subject compound can act as a zinc-binding group within the active site of these enzymes, suggesting a potential mechanism for anticancer activity. nih.gov

Beyond carbonic anhydrase inhibition, the broader benzamide (B126) structure is also implicated in anticancer research. For instance, derivatives of 4-substituted-phenoxy-benzamide have been synthesized and evaluated for their ability to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in the development and progression of several cancers. researchgate.net Furthermore, structurally similar 4-phenoxy-phenyl isoxazoles have been identified as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells. nih.govsemanticscholar.org

Applications in Inflammatory Disorders

The molecular framework of this compound also suggests potential utility in the management of inflammatory disorders. Sulfamoyl benzamide derivatives have been investigated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes that play a role in inflammation and thrombosis. nih.govnih.gov Inhibition of these enzymes can modulate purinergic signaling, which is often dysregulated in inflammatory conditions.

Additionally, related structures such as 4-sulfonyloxy/alkoxy benzoxazolone derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov This suggests that the core structure of this compound could be amenable to modifications that enhance its anti-inflammatory profile.

Potential in Antimicrobial Development

The sulfonamide functional group is historically significant in the field of antimicrobial chemotherapy. nih.gov Sulfonamides typically act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov This established mechanism provides a strong rationale for investigating the antibacterial properties of this compound.

Moreover, recent research has explored the inhibition of carbonic anhydrases in pathogenic bacteria, such as Vibrio cholerae, as a novel antimicrobial strategy. nih.gov Given that the subject compound is a potential CA inhibitor, it could exert its antimicrobial effects through this mechanism as well. Pre-clinical studies on related sulfanilamide (B372717) compounds, such as di (4-sulfamoyl-phenyl-ammonium) sulphate, have demonstrated promising antibacterial and antifungal activities. nih.govnih.gov

Neurological Implications (e.g., Cholinesterase inhibition)

The benzamide portion of the molecule is a scaffold that has been explored for its potential in treating neurological disorders, particularly Alzheimer's disease. A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govresearchgate.netnih.gov Various benzamide derivatives have been synthesized and evaluated for their AChE inhibitory activity. researchgate.net For example, 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives have shown potential as AChE inhibitors. nih.govnih.gov This suggests that this compound could be a starting point for the development of novel cholinesterase inhibitors.

Comparative Analysis with Existing Pre-clinical Lead Compounds and Benchmarks

To contextualize the potential of this compound, it is useful to compare its conceptual targets with the performance of known pre-clinical lead compounds. The following tables provide a comparative analysis based on the inhibitory activities of compounds targeting the molecular pathways discussed above.

Table 1: Comparative Inhibitory Activity Against Carbonic Anhydrase IX (Cancer)

| Compound | Chemical Class | Target | IC50/Ki |

|---|---|---|---|

| This compound (Conceptual) | Sulfonamide Benzamide | CA IX | - |

| SLC-0111 | Ureido-substituted benzenesulfonamide | CA IX | Ki: 25 nM |

Data for SLC-0111 and Acetazolamide are from existing literature for comparative purposes.

Table 2: Comparative Inhibitory Activity Against h-NTPDases (Inflammation)

| Compound | Chemical Class | Target | IC50 |

|---|---|---|---|

| This compound (Conceptual) | Sulfonamide Benzamide | h-NTPDase1, 2, 3 | - |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | Sulfamoyl Benzamide | h-NTPDase1 | 2.88 ± 0.13 µM |

Data for compounds 3i and 3f are from existing literature for comparative purposes. nih.gov

Table 3: Comparative Inhibitory Activity Against Acetylcholinesterase (Neurological)

| Compound | Chemical Class | Target | IC50 |

|---|---|---|---|

| This compound (Conceptual) | Sulfonamide Benzamide | AChE | - |

| 4g (a phthalimide (B116566) derivative) | Phthalimide Benzamide | AChE | 1.1 ± 0.25 µM |

Data for compound 4g and Donepezil are from existing literature for comparative purposes. nih.gov

Development of Advanced Delivery Systems (Conceptual Design, e.g., Nanoparticles)

The therapeutic potential of this compound could be significantly enhanced through the use of advanced drug delivery systems. Nanoparticles, in particular, offer several advantages, including improved solubility, targeted delivery, and controlled release. mdpi.com

A conceptual design for a nanoparticle-based delivery system for this compound could involve the use of biodegradable and biocompatible polymers such as chitosan. mdpi.com Chitosan nanoparticles have been successfully used to encapsulate and deliver other sulfonamide-based compounds. mdpi.com

Conceptual Nanoparticle Formulation:

Core: this compound (hydrophobic drug).

Matrix: Chitosan (a biocompatible, biodegradable, and mucoadhesive polymer).

Preparation Method: Ionic gelation or nanoprecipitation, which are common methods for encapsulating hydrophobic drugs within a polymeric matrix.

Potential Targeting Moiety: For cancer applications, the surface of the nanoparticles could be functionalized with ligands that bind to receptors overexpressed on cancer cells (e.g., folic acid receptors).

This nanoformulation would aim to increase the bioavailability of the compound, protect it from premature degradation, and facilitate its accumulation at the target site, thereby improving its therapeutic index.

Advanced Methodological Approaches in Studying 4 Phenoxy N 4 Sulfamoylphenyl Benzamide

Chemical Biology Tools for Target Deconvolution

When the molecular target of a phenotypically active compound is unknown, chemical biology tools are employed for target deconvolution. nih.gov These methods aim to identify the specific biomolecule(s) with which the compound interacts to exert its biological effect.

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. This method involves immobilizing a derivative of the compound of interest, in this case, 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, onto a solid support, such as chromatography beads.

To perform affinity chromatography with this compound, the molecule would first need to be chemically modified to introduce a linker that allows for its covalent attachment to the beads without significantly compromising its binding to the target protein(s). The cell lysate is then passed over this affinity matrix. Proteins that bind to the immobilized compound are retained on the column, while non-binding proteins are washed away. The bound proteins can then be eluted and subsequently identified by techniques such as mass spectrometry.

Proteomics-based approaches have become indispensable for the unbiased identification of protein targets of small molecules in a cellular context. nih.gov These methods can be broadly categorized into label-based and label-free approaches.

A common label-based strategy is affinity-based protein profiling, which often involves the use of chemical probes. A probe molecule would be synthesized based on the structure of this compound, incorporating both a reactive group for covalent cross-linking to the target and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) for enrichment and detection. nih.gov After treating cells or cell lysates with the probe, the protein-probe complexes are captured (e.g., using streptavidin beads for a biotin tag) and the identified proteins are analyzed by mass spectrometry.

Another powerful approach is thermal proteome profiling (TPP), a label-free method that measures changes in protein thermal stability upon ligand binding. The binding of a ligand like this compound to its target protein typically increases the protein's resistance to heat-induced denaturation. By comparing the proteome-wide thermal stability profiles of cells treated with the compound versus a vehicle control, specific targets can be identified as those proteins exhibiting a significant thermal shift.

High-Throughput Screening Methodologies for Derivative Libraries

High-throughput screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. For derivative libraries of this compound, HTS methodologies are instrumental in identifying lead compounds with desired pharmacological profiles. This section details the advanced methodological approaches employed in the high-throughput screening of these derivative libraries, from library design and assay development to hit identification and validation.

The core structure of this compound offers a versatile scaffold for the generation of diverse chemical libraries. By modifying the phenoxy, benzamide (B126), and sulfamoylphenyl moieties, a vast chemical space can be explored to optimize activity against various biological targets. The primary goal of HTS is to efficiently sift through these libraries to identify "hits"—compounds that exhibit a predefined level of activity in a given assay.

Library Design and Curation:

The initial step in any HTS campaign is the creation of a diverse and well-characterized compound library. For this compound derivatives, combinatorial chemistry approaches are often employed to generate a large number of analogs. Key diversification points include:

Phenoxy Ring Substitutions: Introduction of various functional groups (e.g., halogens, alkyls, alkoxys) at different positions of the phenoxy ring to modulate electronic and steric properties.

Benzamide Linker Modification: Alterations to the benzamide core, though less common, can be explored to influence conformational flexibility.

Sulfamoylphenyl Moiety Derivatization: Substitution on the phenyl ring or the sulfonamide group to fine-tune solubility, cell permeability, and target engagement.

These libraries are typically arrayed in microtiter plates (96, 384, or 1536-well formats) to be compatible with automated robotic systems.

Assay Development and Miniaturization:

The success of an HTS campaign hinges on the development of a robust, sensitive, and cost-effective assay. The choice of assay depends on the biological target of interest. For derivatives of this compound, which have been investigated for a range of activities including as kinase and carbonic anhydrase inhibitors, both biochemical and cell-based assays are relevant.

Biochemical Assays: These assays measure the direct interaction of the compound with a purified target protein, such as an enzyme or receptor. For instance, in screening for kinase inhibitors, a common approach is to measure the inhibition of ATP consumption or the phosphorylation of a substrate. nih.govnih.gov Fluorescence-based readouts, such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or luminescence-based assays like ADP-Glo, are frequently used due to their high sensitivity and amenability to automation. nih.gov

Cell-Based Assays: These assays assess the effect of a compound on a cellular process within a living cell. For example, a cell-based assay could measure the inhibition of cancer cell proliferation or the modulation of a specific signaling pathway. researchgate.net High-content screening (HCS), an advanced form of cell-based screening, utilizes automated microscopy and image analysis to quantify multiple phenotypic changes in cells upon compound treatment.

A critical aspect of HTS is the miniaturization of the assay to reduce reagent consumption and increase throughput. This involves adapting the assay protocol for low-volume microtiter plates, which requires precise liquid handling by robotic systems.

The High-Throughput Screening Process:

The HTS process is a highly automated workflow:

Compound Plating: The derivative library is dispensed into microtiter plates at a specific concentration.

Reagent Addition: The necessary assay reagents (e.g., target enzyme, substrate, cells) are added to the plates.

Incubation: The plates are incubated for a defined period to allow for the biological reaction to occur.

Signal Detection: A plate reader measures the output signal (e.g., fluorescence, luminescence, absorbance).

Data Analysis: The raw data is processed to identify hits. A common metric used is the Z'-factor, which assesses the statistical reliability of the assay. A Z'-factor above 0.5 is generally considered indicative of a robust assay.

Hit Identification and Confirmation:

Primary HTS campaigns often generate a number of potential hits. These initial hits must undergo a rigorous confirmation and validation process to eliminate false positives.

Hit Confirmation: Compounds identified as active in the primary screen are re-tested, often at multiple concentrations, to confirm their activity.

Dose-Response Curves: Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Counter-Screens and Orthogonal Assays: To rule out non-specific activity or assay interference, hits are often tested in counter-screens (assays lacking the target) or orthogonal assays that measure the same biological endpoint using a different technology.

Illustrative Research Findings:

While specific HTS data for large libraries of this compound derivatives is not extensively published, we can extrapolate from screenings of analogous compound libraries, such as those for kinase and carbonic anhydrase inhibitors. The following tables represent hypothetical but realistic data that would be generated during an HTS campaign for a library of this compound derivatives targeting a specific kinase.

Table 1: Primary High-Throughput Screening Results for a 10,000 Compound Library

| Parameter | Value |

| Library Size | 10,000 compounds |

| Screening Concentration | 10 µM |

| Assay Format | 384-well plate |

| Target | Kinase X |

| Readout | TR-FRET |

| Hit Cutoff | >50% Inhibition |

| Primary Hit Rate | 2.5% |

| Number of Primary Hits | 250 |

| Average Z'-Factor | 0.85 |

Table 2: Dose-Response Analysis of Confirmed Hits

| Compound ID | Scaffold | R1 (Phenoxy) | R2 (Sulfamoylphenyl) | IC50 (µM) |

| HTS-001 | This compound | 4-Cl | H | 1.2 |

| HTS-002 | This compound | 3-F | H | 5.8 |

| HTS-003 | This compound | 4-CH3 | H | 0.9 |

| HTS-004 | This compound | H | 3-Cl | 15.2 |

| HTS-005 | This compound | 4-Cl | 3-CH3 | 0.5 |

| HTS-006 | This compound | 2,4-diCl | H | 2.1 |

| HTS-007 | This compound | 4-OCH3 | H | 8.7 |

| HTS-008 | This compound | 4-Cl | 2-F | 0.3 |

Table 3: Selectivity Profiling of Top Hits Against Related Kinases

| Compound ID | Kinase X IC50 (µM) | Kinase Y IC50 (µM) | Kinase Z IC50 (µM) |

| HTS-005 | 0.5 | >50 | 12.5 |

| HTS-008 | 0.3 | >50 | >50 |

These tables illustrate the progression from a large-scale primary screen to the detailed characterization of a smaller set of promising hits. The data would guide further structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compounds. For instance, the hypothetical data in Table 2 suggests that a 4-chloro substitution on the phenoxy ring and a 3-methyl or 2-fluoro substitution on the sulfamoylphenyl ring are beneficial for inhibitory activity against Kinase X. Table 3 further demonstrates the importance of assessing selectivity to ensure the compound's effects are target-specific.

Future Directions and Research Gaps in the Study of 4 Phenoxy N 4 Sulfamoylphenyl Benzamide

Unexplored Biological Targets and Pathways

The chemical architecture of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, combining phenoxy, benzamide (B126), and sulfonamide moieties, suggests a promiscuous pharmacology with the potential to interact with a wide range of biological targets. While derivatives have shown activity as inhibitors of enzymes and modulators of signaling pathways, a vast landscape of potential targets remains uncharted.

Understudied Kinome: The human kinome comprises over 500 kinases, many of which are implicated in diseases like cancer, yet a significant portion remains under-investigated. mdpi.com Given that many kinase inhibitors share structural similarities with the benzamide core, a systematic screening of this compound against a panel of understudied kinases could unveil novel therapeutic opportunities. cancer.gov For instance, Leucine Zipper Bearing Kinase (LZK), an understudied kinase, has recently been identified as a key target in head and neck squamous cell carcinoma, highlighting the potential of exploring less-characterized kinases. cancer.gov Computational methods and machine learning algorithms are emerging as powerful tools to predict interactions across the kinome, offering a rational approach to prioritizing kinases for experimental validation. researchgate.netnih.govibm.com

Epigenetic Modulators: The reversible nature of epigenetic modifications makes the enzymes involved in this process attractive targets for drug discovery. frontiersin.orgfrontiersin.org Small molecules have been developed to target various epigenetic regulators, including DNA methyltransferases (DNMTs), histone acetyltransferases (HATs), and histone deacetylases (HDACs). frontiersin.orgnih.gov The structural motifs within this compound could potentially interact with the binding sites of these enzymes. For example, some sulfonamide derivatives have been investigated as inhibitors of bromodomain and extra-terminal domain (BET) proteins like BRD4, which are crucial epigenetic readers. nih.gov A focused investigation into the effects of this compound on epigenetic pathways could open new avenues for its application in oncology and other diseases driven by epigenetic dysregulation. acs.org

Novel Signaling Pathways: Beyond well-established targets, the compound may modulate novel or less-characterized signaling pathways. For instance, some 4-substituted phenoxy-benzamide analogues have been found to inhibit the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers. researchgate.net A comprehensive investigation using unbiased screening approaches, such as phenotypic screening followed by target deconvolution, could identify unexpected biological activities and novel mechanisms of action.

| Potential Unexplored Target Class | Rationale for Investigation | Key Research Question |

| Understudied Kinases | Structural similarities to known kinase inhibitors; large untapped target space. | Does this compound inhibit any understudied kinases with therapeutic relevance? |

| Epigenetic Regulatory Enzymes | Potential for interaction with binding sites of "writers," "readers," and "erasers" of the epigenome. | Can this compound modulate the activity of enzymes like histone methyltransferases, demethylases, or acetyltransferases? |

| Non-kinase Enzymes | The sulfonamide moiety is a known pharmacophore for various enzymes (e.g., carbonic anhydrases, proteases). | Does the compound exhibit inhibitory activity against other enzyme classes relevant to disease? |

| G-protein Coupled Receptors (GPCRs) | The scaffold may fit into the binding pockets of certain GPCRs. | Are there any off-target effects on GPCR signaling that could be therapeutically exploited? |

Novel Derivatization Strategies and Scaffold Hopping

To enhance the potency, selectivity, and pharmacokinetic properties of this compound, as well as to explore new intellectual property, novel derivatization and scaffold hopping strategies are essential.

Derivatization Strategies: The core structure of this compound offers multiple points for chemical modification. Systematic derivatization can be employed to probe the structure-activity relationship (SAR) and optimize the compound's properties.

Phenoxy Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the terminal phenoxy ring can modulate lipophilicity and electronic properties, potentially influencing target binding and cell permeability.

Benzamide Linker Modification: Altering the benzamide core, for instance, by introducing substituents on the benzoyl ring, could fine-tune the orientation of the phenoxy and sulfamoylphenyl groups, impacting target engagement.

Sulfonamide Group Alteration: Modification of the sulfonamide moiety is a well-established strategy in medicinal chemistry. impactfactor.org Converting the primary sulfonamide to secondary or tertiary sulfonamides, or replacing it with bioisosteres, could improve pharmacokinetic properties and reduce potential off-target effects. researchgate.net

Scaffold Hopping: This strategy involves replacing the core molecular framework with a structurally different but functionally equivalent scaffold to identify novel chemotypes with improved properties. nih.gov For this compound, several scaffold hopping approaches could be envisioned:

Heterocycle Replacements: The phenyl rings could be replaced with various heterocyclic systems (e.g., pyridine (B92270), pyrimidine, thiophene) to alter solubility, metabolic stability, and target interactions. niper.gov.in For example, replacing a phenyl ring with a pyridine ring has been shown to improve the metabolic stability of some compounds. niper.gov.in

Ring Opening or Closure: The central benzamide core could be modified by ring-opening strategies to create more flexible analogs or by ring-closure to generate more rigid structures, which might lead to increased selectivity. nih.gov

Topology-Based Hopping: This involves maintaining the three-dimensional arrangement of key pharmacophoric features while using a completely different underlying scaffold. nih.gov Computational methods, including generative reinforcement learning, can be employed to design novel scaffolds that mimic the shape and pharmacophore of the original molecule. chemrxiv.orgchemrxiv.org

| Strategy | Example Modification | Potential Advantage |

| Derivatization | Introduction of a trifluoromethyl group on the phenoxy ring. | Increased metabolic stability and binding affinity. |

| Replacement of the benzamide linker with a bioisosteric heterocycle. | Altered solubility and potential for new intellectual property. | |

| Conversion of the primary sulfonamide to a cyclic sulfonamide (sultam). | Improved pharmacokinetic profile and target selectivity. | |

| Scaffold Hopping | Replacement of the central phenyl ring with a pyridine or pyrazole. | Enhanced solubility and potential to overcome resistance mechanisms. |

| Use of a non-aromatic bicyclic core to mimic the phenoxy-benzamide portion. | Improved novelty and potential for better physicochemical properties. |

Integration with Systems Biology and Network Pharmacology Approaches

To move beyond a single-target paradigm, systems biology and network pharmacology offer a holistic approach to understanding the biological effects of this compound. researchgate.net These computational methods can predict the compound's polypharmacology, elucidate its mechanism of action within complex biological networks, and identify potential synergistic drug combinations. fredhutch.orgplos.org

Target Prediction and Polypharmacology: By leveraging databases of known drug-target interactions and employing machine learning algorithms, it is possible to predict a wider range of potential targets for this compound. mdpi.com This in silico target fishing can guide experimental validation and uncover unexpected off-target effects that may contribute to either efficacy or toxicity. royalsocietypublishing.orgmdpi.combohrium.com

Pathway and Network Analysis: Once a set of putative targets is identified, these can be mapped onto protein-protein interaction networks and signaling pathways. researchgate.net This network-based analysis can reveal how the compound perturbs cellular systems, identifying key nodes and pathways that are modulated. plos.org For instance, if the compound is found to inhibit multiple kinases, network pharmacology can help to understand the combined effect of this multi-targeted inhibition on a cancer cell's signaling network. nih.gov

Synergistic Drug Combinations: By understanding the pathways affected by this compound, it is possible to rationally design combination therapies. Network analysis can identify nodes in parallel or downstream pathways that, when co-inhibited, could lead to a synergistic therapeutic effect, potentially overcoming drug resistance.

Addressing Challenges in Pre-clinical Translation

The transition from a promising preclinical compound to a clinical candidate is fraught with challenges. A proactive approach to identifying and mitigating these hurdles is crucial for the successful development of this compound.

Pharmacokinetics and Metabolic Stability: Sulfonamide- and benzamide-containing compounds can sometimes suffer from poor pharmacokinetic profiles, including low solubility, rapid metabolism, or poor oral bioavailability. Early assessment of these properties is essential. Strategies to improve them include the derivatization approaches mentioned earlier, such as introducing groups that block sites of metabolism or enhance solubility. youtube.com

Off-Target Effects and Toxicity: The potential for polypharmacology, while potentially beneficial, also raises the risk of off-target toxicities. For kinase inhibitors, off-target effects can lead to cardiotoxicity or other adverse events. Comprehensive preclinical safety testing, including screening against a panel of anti-targets and in vitro toxicity assays, is necessary to identify potential liabilities early in development. youtube.com

Predictive Preclinical Models: The use of appropriate and well-validated preclinical models is critical for predicting clinical efficacy. researchgate.net For oncology indications, this includes the use of patient-derived xenografts or genetically engineered mouse models that more accurately reflect human disease. For other indications, the development of relevant animal models that recapitulate key aspects of the human pathophysiology is paramount. The lack of such models can be a major impediment to successful clinical translation. nih.gov

Development of Resistance: For indications like cancer, the development of drug resistance is a major challenge. mdpi.com Investigating potential resistance mechanisms to this compound in vitro, before entering clinical trials, can inform the development of strategies to overcome or delay resistance, such as the use of combination therapies.

| Challenge | Mitigation Strategy |

| Poor Solubility/Bioavailability | Salt formation, formulation development, derivatization to introduce polar groups. |

| Rapid Metabolism | Identification of metabolic hotspots and modification to block metabolism (e.g., fluorination). |

| Off-Target Toxicity | Early in vitro safety profiling, screening against a broad panel of receptors and enzymes. |

| Lack of Predictive Animal Models | Use of patient-derived tissues/cells, development of genetically engineered models. |

| Acquired Drug Resistance | In vitro evolution of resistant cell lines to identify resistance mutations, rational design of combination therapies. |

Conclusion

Summary of Key Research Findings and Mechanistic Insights

Research into benzamide (B126) derivatives bearing a 4-sulfamoyl moiety has identified this class of compounds as potent inhibitors of the zinc metalloenzyme carbonic anhydrase (CA). The core mechanistic insight is the function of the sulfonamide group as a zinc-binding group, which is crucial for the inhibitory activity against various CA isoforms. While specific data on 4-phenoxy-N-(4-sulfamoylphenyl)benzamide is limited in publicly accessible research, the broader family of benzamide-4-sulfonamides has been shown to effectively inhibit human carbonic anhydrase isoforms such as hCA I, II, VII, and IX, with inhibition constants in the low nanomolar to subnanomolar ranges.

The general structure, consisting of a benzamide core linking a phenoxy group and a sulfamoylphenyl group, suggests a mechanism of action centered on the inhibition of carbonic anhydrases. These enzymes are involved in regulating pH, and their inhibition can disrupt critical physiological processes. In the context of oncology, the inhibition of tumor-associated isoforms like CA IX and CA XII is a key focus. These isoforms are overexpressed in various hypoxic solid tumors and play a crucial role in the adaptation of cancer cells to the acidic tumor microenvironment. By inhibiting these enzymes, compounds of this class can interfere with pH regulation, leading to an increase in intracellular acidosis and a decrease in extracellular acidosis, which in turn can impair tumor growth, proliferation, and metastasis. researchgate.netnih.gov

Studies on related sulfonamide derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. mdpi.com The mechanism for this anticancer action is thought to be multifactorial, potentially involving the inhibition of multiple CA isozymes present in tumor cell membranes, leading to acidification of the intracellular environment. functionalps.com Structure-activity relationship (SAR) studies on analogous series of compounds have highlighted the importance of the primary sulfonamide group for activity and have explored how modifications to other parts of the molecule, such as the benzamide and phenoxy rings, can influence potency and selectivity. nih.gov

Significance and Future Outlook in Academic Research

The significance of this compound and related compounds in academic research lies in their potential as targeted anticancer agents. The limited expression of isoforms like CA IX in normal tissues versus their overexpression in hypoxic tumors makes them an excellent target for developing selective cancer therapies with potentially fewer side effects. nih.gov The development of small molecule inhibitors targeting tumor-associated CAs is a novel and promising strategy in cancer therapy. researchgate.net

The future outlook for this area of research is focused on several key avenues. A primary goal is the design and synthesis of new derivatives with enhanced selectivity for tumor-associated CA isoforms over the ubiquitous cytosolic isoforms (CA I and II) to minimize off-target effects. Research is likely to continue exploring the structure-activity relationships within this chemical class to optimize potency, selectivity, and pharmacokinetic properties.

Furthermore, there is significant interest in exploring the use of CA inhibitors, such as those from the phenoxy-benzamide-sulfonamide family, in combination with other cancer therapies. mdpi.com By disrupting the tumor's pH regulation, these inhibitors can potentially enhance the efficacy of conventional chemotherapeutics, radiation, and immunotherapies that are less effective in the acidic tumor microenvironment. mdpi.com For example, neutralizing the extracellular acidic pH can improve T-cell function, suggesting a synergistic effect with immune checkpoint inhibitors. mdpi.com

Specifically for this compound, future academic research should focus on its synthesis and thorough biological evaluation. This would involve in vitro screening against a panel of CA isoforms and various cancer cell lines, followed by in vivo studies in animal models to determine its efficacy, pharmacokinetics, and safety profile. Such studies are essential to validate its potential as a lead compound for the development of new, effective, and selective anticancer agents. nih.gov The diverse roles of sulfonamides as inhibitors of various enzymes overexpressed in cancer underscore their potential as invaluable tools for innovative anti-cancer treatments, warranting further exploration. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 4-phenoxy-N-(4-sulfamoylphenyl)benzamide?

Methodological Answer: The synthesis typically involves coupling reactions between activated benzoyl derivatives and sulfamoyl-containing anilines. For example:

Acylation : React 4-phenoxybenzoyl chloride with 4-aminobenzenesulfonamide in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Isolate the crude product via vacuum filtration and recrystallize from ethanol/water mixtures. Monitor reaction progress by TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) and use catalytic DMAP to enhance acylation efficiency .

Q. How should researchers characterize the compound’s structural integrity?

Methodological Answer: Use a combination of spectroscopic and spectrometric techniques:

NMR : Confirm aromatic proton environments via ¹H NMR (DMSO-d₆, δ 7.8–8.1 ppm for sulfamoyl protons; δ 6.9–7.5 ppm for phenoxy groups). Compare with reference shifts in similar benzamides .

HRMS : Validate molecular weight (C₁₉H₁₆N₂O₄S, [M+H]⁺ calc. 369.0912; observed 369.0915) .

FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹; sulfonamide S=O ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace phenoxy with halogen or alkyl groups) and assess impact on biological activity .

Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase inhibition assays at pH 7.4; IC₅₀ calculations) .

Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 3LXE) to predict binding modes. Validate with MD simulations (GROMACS) .

Q. Example SAR Table :

| Derivative | R-Group | IC₅₀ (nM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Parent | Phenoxy | 120 ± 5 | -8.2 |

| Analog 1 | Cl | 85 ± 3 | -9.1 |

| Analog 2 | CF₃ | 45 ± 2 | -10.4 |

Q. How can researchers resolve contradictions in reported solubility data?

Methodological Answer:

Standardize Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method at 25°C. Validate with HPLC quantification .

Alternative Techniques : Employ dynamic light scattering (DLS) to detect aggregation or micelle formation that may skew solubility measurements .

Cross-Validation : Compare results with computational predictions (e.g., ALOGPS 3.0) and adjust for ionization (pKa ~8.1 for sulfamoyl group) .

Q. What advanced crystallographic methods are suitable for elucidating its 3D structure?

Methodological Answer:

X-Ray Diffraction : Grow single crystals via vapor diffusion (acetonitrile/chloroform). Collect data on a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on F²). Validate with R-factor (<5%) and electron density maps .

Twinned Data Handling : For challenging crystals, apply TwinRotMat in PLATON to deconvolute overlapping reflections .

Q. How can computational chemistry guide target identification?

Methodological Answer:

Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential features (hydrogen bond acceptors at sulfamoyl, hydrophobic phenoxy) .

Virtual Screening : Dock against ZINC15 or ChEMBL libraries to predict off-target interactions (e.g., kinase or GPCR binding) .

QSAR : Train a model with Dragon descriptors (e.g., Moriguchi logP, topological polar surface area) to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.